N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide
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Overview
Description
“N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide” is an organic compound. It likely contains a cyclohexyl group (a six-membered carbon ring), a methyl group (CH3), and an amide group (CONH2). The exact properties and behaviors of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a cyclohexyl ring with a methyl group attached, linked to an amide group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure. The amide group might be expected to undergo reactions typical of amides, such as hydrolysis. The cyclohexyl ring might participate in reactions typical of cycloalkanes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These might include its melting and boiling points, solubility in various solvents, and stability under different conditions .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(2-methylcyclohexyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-4-12(14)13-10(3)11-8-6-5-7-9(11)2/h4,9-11H,1,5-8H2,2-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHOFNGSUOIWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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